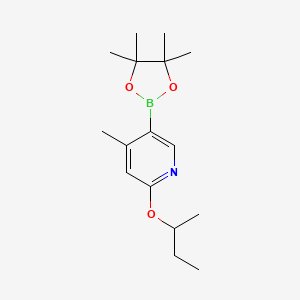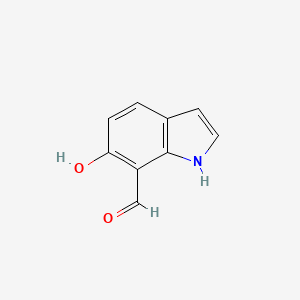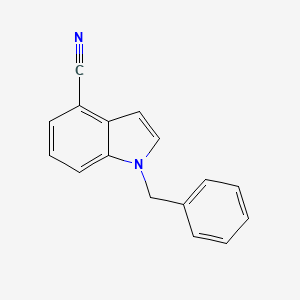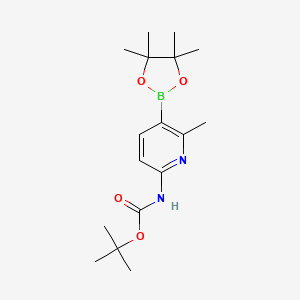![molecular formula C13H15BrN2 B598004 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole CAS No. 1199773-22-2](/img/structure/B598004.png)
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: is a chemical compound with the molecular formula C13H15BrN2 and a molecular weight of 279.18 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have shown good antimicrobial potential , suggesting that they may target microbial cells.
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of microbes .
Biochemical Pathways
Given the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Result of Action
Based on the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Copper Catalysts: Used in [3 + 2] cycloaddition reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .
Scientific Research Applications
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
- 6-Bromo-1H-benzimidazole
- 5-Bromo-7-azaindole
- 2-Bromo-3-pyridinecarboxaldehyde
Comparison: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-1-cyclohexylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYFSPRQFBUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682042 |
Source


|
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-22-2 |
Source


|
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)


![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B597936.png)



![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

